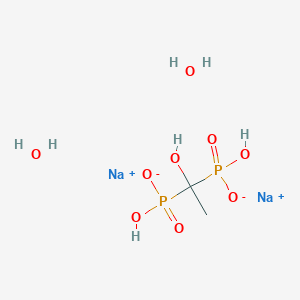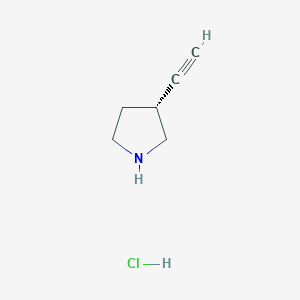![molecular formula C8H6N4O4 B12960094 5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960094.png)
5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method includes the condensation of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Iron (III) chloride for oxidation.
Reducing agents: Sodium borohydride for reduction.
Nucleophiles: Amines and alcohols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit enhanced biological activities .
Scientific Research Applications
5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibacterial, antifungal, antiviral, and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase, leading to increased levels of cAMP and subsequent biological effects . The compound also interacts with various proteins involved in inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in functional groups.
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Another derivative with distinct biological activities
Uniqueness
5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological properties and reactivity compared to other triazolopyrimidines .
Properties
Molecular Formula |
C8H6N4O4 |
|---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
5-methoxycarbonyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C8H6N4O4/c1-16-7(15)5-2-4(6(13)14)10-8-11-9-3-12(5)8/h2-3H,1H3,(H,13,14) |
InChI Key |
YQMPLECUWVIMPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=NN=CN12)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid](/img/structure/B12960064.png)
![(10R,13s)-13-[(z,1r)-4-isopropyl-1-methyl-hex-4-enyl]-10-methyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B12960065.png)




![6-Chlorobenzo[d]isoxazole-3-carboxamide](/img/structure/B12960088.png)

